molecular formula C22H22N4O3S2 B11147892 5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11147892
M. Wt: 454.6 g/mol
InChI Key: YPVFASATRXVERZ-VCHYOVAHSA-N
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Description

5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a morpholine ring, a thiazolidine ring, and an oxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the morpholine derivative, followed by the formation of the thiazolidine and oxazole rings through cyclization reactions. Key reagents and catalysts are often used to facilitate these transformations under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice, reaction time, and purification methods, is crucial to achieve high yield and purity. Advanced techniques like chromatography and crystallization may be employed for the final purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, protein binding, or cellular pathways. Its structural features enable it to interact with various biological targets.

Medicine

In medicine, the compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors. Its ability to modulate biological pathways could make it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine, oxazole, and morpholine derivatives. Examples include:

  • 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-1,3-OXAZOLE
  • 4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZOLIDINE
  • 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-METHYL-1,3-OXAZOLE

Uniqueness

The uniqueness of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H22N4O3S2/c1-14-12-25(13-15(2)28-14)21-17(11-23)24-19(29-21)10-18-20(27)26(22(30)31-18)9-8-16-6-4-3-5-7-16/h3-7,10,14-15H,8-9,12-13H2,1-2H3/b18-10+

InChI Key

YPVFASATRXVERZ-VCHYOVAHSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N

Origin of Product

United States

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